Promazine's ability to interact with cell membranes makes it a useful tool in cell culture experiments. Researchers can utilize Promazine to:
Promazine possesses specific conductometric properties, meaning it affects the electrical conductivity of solutions. This characteristic makes it valuable for studying:
Promazine finds applications in veterinary research, particularly in studying infectious diseases in animals. For instance:
Promazine (C17H20N2S) is a medication belonging to the phenothiazine class []. It was first synthesized in the 1950s and was one of the first antipsychotic medications used clinically []. Promazine has actions similar to chlorpromazine, another phenothiazine, but with less potent antipsychotic activity [, ]. Due to this, its use in human medicine has largely been replaced by newer medications with fewer side effects. However, promazine remains a valuable medication in veterinary medicine as a tranquilizer [].
The key feature of Promazine's structure is the phenothiazine ring system, consisting of a central sulfur atom bridged by two benzene rings with a nitrogen atom linked to one of the benzene rings []. This structure is essential for its pharmacological activity. Additionally, Promazine has a 3-(dimethylaminopropyl) side chain attached to the nitrogen atom, which contributes to its interaction with biological receptors [].
The specific synthesis pathways for Promazine are proprietary information and not publicly available. However, the general synthesis of phenothiazines involves the reaction of a thiophenol derivative with an appropriate amine. The decomposition of Promazine likely follows the general pattern of phenothiazines, which can degrade under light and heat to form various breakdown products [].
Promazine's mechanism of action is not fully understood, but it is believed to involve its antagonism of various neurotransmitter receptors in the brain []. These include dopamine receptors, serotonin receptors, histamine receptors, and muscarinic acetylcholine receptors [, ]. The antagonism of dopamine receptors, particularly D2 receptors, is thought to be primarily responsible for its antipsychotic effects, although these effects are weaker compared to other phenothiazines [].
Promazine exhibits its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action contributes to its sedative and antipsychotic properties . The drug has been noted for its anticholinergic side effects, which can include sedation and extrapyramidal symptoms, although these are generally less pronounced compared to other antipsychotics like chlorpromazine . Additionally, promazine has been associated with various adverse effects such as dizziness, hypotension, and dry mouth .
Promazine can be synthesized through several methods involving phenothiazine derivatives. A common synthetic route involves the reaction of 10H-phenothiazine with 3-dimethylaminopropyl chloride under basic conditions. This method typically yields promazine hydrochloride as a product. The synthesis requires careful control of reaction conditions to minimize degradation and ensure high yield .
Promazine is primarily used in two main areas:
Promazine interacts with various drugs and biological systems. Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6, which contributes to variability in drug response among individuals . The drug's sedative effects can be potentiated when combined with other central nervous system depressants, leading to increased risks of respiratory depression and hypotension. Furthermore, promazine's anticholinergic properties may interact adversely with other medications that also exhibit anticholinergic effects .
Promazine shares structural similarities and pharmacological properties with several other compounds in the phenothiazine class. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Primary Use | Key Differences |
|---|---|---|---|
| Chlorpromazine | Antipsychotic | More potent antipsychotic effects; higher risk of extrapyramidal symptoms. | |
| Thioridazine | Antipsychotic | Stronger sedative effects; associated with cardiac risks. | |
| Fluphenazine | Long-acting antipsychotic | Used primarily for long-term management; more potent D2 receptor antagonist. | |
| Perphenazine | Antipsychotic | Higher incidence of extrapyramidal symptoms compared to promazine. |
Promazine's unique profile lies in its relatively mild sedative effects and lower propensity for causing extrapyramidal symptoms compared to its counterparts, making it suitable for specific patient populations such as the elderly or those requiring short-term treatment for agitation .
Mass spectrometry represents a fundamental analytical technique for promazine characterization, providing crucial information about molecular weight, structural fragments, and ionization behavior. The technique offers two primary approaches for promazine analysis: electron ionization mass spectrometry and liquid chromatography-tandem mass spectrometry.
Electron ionization mass spectrometry of promazine reveals characteristic fragmentation patterns that facilitate structural elucidation and compound identification [1] [2]. The molecular ion peak appears at m/z 284, corresponding to the molecular weight of promazine (C₁₇H₂₀N₂S) [1]. The electron ionization process produces extensive fragmentation due to the high-energy electron bombardment, resulting in multiple diagnostic fragment ions [3].
The base peak in the electron ionization spectrum occurs at m/z 58, representing the dimethylamine fragment [N(CH₃)₂]⁺ [2] [4]. This fragment results from the cleavage of the dimethylaminopropyl side chain, a characteristic fragmentation pathway for phenothiazine derivatives. The second prominent peak at m/z 72 corresponds to the protonated dimethylamine fragment [N(CH₃)₂H]⁺ [4].
The fragmentation pattern includes several significant peaks: m/z 238 (24% relative intensity) arising from the loss of the dimethylaminopropyl chain through α-cleavage at the nitrogen-carbon bond [4]. The m/z 199 fragment (21% relative intensity) represents the phenothiazine core after rearrangement and stabilization processes [2]. The m/z 86 peak (30% relative intensity) corresponds to the protonated dimethylaminopropyl chain fragment [C₃H₆N(CH₃)₂]⁺ [4].
Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of promazine in biological and pharmaceutical samples [7] [8] [9]. The technique combines the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry, enabling trace-level detection and quantification.
In positive electrospray ionization mode, promazine forms a protonated molecular ion [M+H]⁺ at m/z 285.1 [7] [8]. This precursor ion undergoes collision-induced dissociation to produce characteristic product ions. The primary product ion at m/z 86.1 results from the cleavage of the phenothiazine ring system, retaining the dimethylaminopropyl chain [7] [8]. Additional product ions include m/z 198.0 and m/z 240.1, providing structural confirmation and enhancing selectivity [7].
The optimized collision energy ranges from 13 to 25 eV, depending on the specific instrument configuration and analytical requirements [7] [8]. The fragmentor voltage typically operates between 95 and 125 V to achieve optimal precursor ion formation [7]. Retention times for promazine in reversed-phase chromatography systems typically range from 3.8 to 5.9 minutes, depending on the mobile phase composition and gradient conditions [7] [9].
Multiple reaction monitoring (MRM) provides exceptional selectivity for promazine quantification, with limits of detection ranging from 0.05 to 0.1 μg/kg in biological matrices [7] [8]. The limits of quantification typically range from 0.1 to 0.5 μg/kg, with linear calibration ranges extending from 0.1 to 50 μg/kg [7] [8]. These analytical parameters demonstrate the superior sensitivity and specificity of LC-MS/MS for promazine determination in complex biological samples.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and chemical environment of promazine, offering insights into atomic connectivity and electronic distribution within the molecule. Both proton and carbon-13 NMR spectroscopy contribute essential structural information for comprehensive characterization.
Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts and coupling patterns associated with promazine's structural features [10] [11]. The aromatic protons of the phenothiazine ring system appear in the downfield region between 6.98 and 7.26 ppm, exhibiting complex multipicity patterns due to aromatic coupling interactions [10].
The dimethylaminopropyl side chain produces distinctive signals in the aliphatic region. The terminal methyl groups of the dimethylamino function appear as a singlet at approximately 1.51 ppm, integrating for six protons [10]. The methylene protons adjacent to the tertiary nitrogen exhibit characteristic chemical shifts around 2.78 ppm, appearing as a triplet due to coupling with the adjacent methylene group [10].
The propyl linker connecting the phenothiazine core to the dimethylamino group produces two distinct methylene signals. The methylene group attached to the phenothiazine nitrogen appears around 3.96 ppm as a triplet, while the central methylene group of the propyl chain resonates at approximately 1.51 ppm as a complex multiplet [10]. These chemical shifts reflect the electronic environment and structural connectivity within the molecule.
Solvent effects significantly influence the observed chemical shifts and coupling patterns in promazine ¹H NMR spectra. In chloroform-d₃, the aromatic signals appear well-resolved, facilitating structural assignment and purity assessment [10]. The integration ratios provide quantitative information about the relative abundance of different proton environments, supporting structural confirmation and purity analysis.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about promazine, revealing the electronic environment of individual carbon atoms within the molecule [12] [13]. The aromatic carbon signals appear in the characteristic aromatic region between 115 and 145 ppm, reflecting the phenothiazine ring system's electronic properties.
The carbonyl carbon of the phenothiazine core exhibits a distinctive chemical shift that reflects the electron-withdrawing effect of the sulfur atom and the aromatic conjugation. The quaternary carbon atoms within the phenothiazine system display characteristic chemical shifts that differentiate them from the protonated aromatic carbons [12].
The aliphatic carbon signals from the dimethylaminopropyl side chain appear in the upfield region. The terminal methyl groups of the dimethylamino function resonate around 45 ppm, while the methylene carbons of the propyl chain exhibit chemical shifts between 25 and 60 ppm, depending on their proximity to the nitrogen atoms [12]. These chemical shifts provide detailed information about the electronic environment and connectivity within the aliphatic portion of the molecule.
The carbon-13 NMR spectrum serves as a valuable tool for structural confirmation and impurity detection. The resolution and chemical shift dispersion in ¹³C NMR often exceed those observed in ¹H NMR, enabling the detection of minor structural variations and impurities that might be difficult to identify using proton NMR alone [12].
Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide detailed information about the molecular vibrations and functional groups present in promazine. These complementary techniques offer insights into the molecular structure, hydrogen bonding interactions, and crystalline forms of the compound.
Infrared spectroscopy reveals characteristic absorption bands associated with specific functional groups within the promazine molecule [14] [15]. The phenothiazine ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the region between 1450 and 1650 cm⁻¹ [14]. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching vibrations occur between 2800 and 3000 cm⁻¹ [14].
The tertiary amine function in the dimethylaminopropyl side chain produces characteristic vibrations that distinguish promazine from other phenothiazine derivatives. The carbon-nitrogen stretching vibrations appear around 1200-1300 cm⁻¹, while the methyl group deformation vibrations occur in the 1350-1450 cm⁻¹ region [14]. These vibrational modes provide fingerprint information for compound identification and purity assessment.
Raman spectroscopy offers complementary information to infrared spectroscopy, particularly for the characterization of aromatic ring vibrations and carbon-carbon bond stretching modes [16] [17]. The phenothiazine ring system exhibits intense Raman scattering due to the extended conjugation and polarizable electron system. The symmetric breathing modes of the aromatic rings produce characteristic Raman bands that serve as diagnostic markers for structural identification [16].
Surface-enhanced Raman spectroscopy (SERS) has been successfully applied to promazine analysis, providing enhanced sensitivity for trace detection applications [17] [18]. The SERS technique utilizes metallic nanoparticles to amplify the Raman signal, enabling detection at concentrations significantly lower than conventional Raman spectroscopy [17]. This enhancement makes SERS particularly valuable for forensic applications and trace analysis in biological samples.
The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of promazine, supporting structural identification, polymorphic analysis, and quality control applications [19]. The complementary nature of these techniques ensures complete coverage of the molecular vibrational modes, enhancing the reliability of structural assignments and analytical determinations.
Ultraviolet-visible spectroscopy provides essential information about the electronic transitions and chromophoric properties of promazine, revealing insights into the molecular orbital structure and photochemical behavior. The phenothiazine ring system serves as the primary chromophore, exhibiting characteristic absorption patterns in the UV-visible region.
The electronic absorption spectrum of promazine displays multiple absorption bands corresponding to different electronic transitions within the phenothiazine chromophore [20] [21]. The primary absorption maximum occurs around 254 nm, attributed to the π-π* transition within the phenothiazine ring system [20]. This transition involves the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reflecting the extended conjugation within the tricyclic structure.
A secondary absorption band appears at approximately 300 nm, corresponding to an n-π* transition involving the nitrogen and sulfur heteroatoms [20]. This transition is typically less intense than the primary π-π* transition but provides important information about the electronic structure and chemical environment of the heteroatoms within the phenothiazine core.
The absorption characteristics of promazine are significantly influenced by pH conditions and solvent environment [20] [22]. In acidic conditions, protonation of the aliphatic nitrogen atom occurs, leading to slight shifts in the absorption maxima and changes in the extinction coefficients. These pH-dependent spectral changes provide valuable information for analytical method development and compound identification.
Derivative spectrophotometry has been successfully applied to promazine analysis, enabling simultaneous determination of promazine and its oxidation products [20] [22]. The first-derivative spectrum enhances resolution and eliminates baseline interference, facilitating quantitative analysis in complex matrices. The third-derivative spectrum provides additional selectivity for the determination of promazine sulfoxide, the primary oxidation product [20].
The photochemical behavior of promazine under UV irradiation results in the formation of reactive intermediates and oxidation products [23] [24]. These photochemical transformations are of particular importance in pharmaceutical stability studies and photosensitivity assessments. The understanding of these photochemical processes is essential for proper storage conditions and formulation development.
Ionization energy measurements provide fundamental information about the electron-donating properties and electronic structure of promazine, offering insights into the molecular orbital energies and chemical reactivity. Multiple experimental methods have been employed to determine the ionization energies of promazine, each providing specific information about different aspects of the ionization process.
Photoelectron spectroscopy measurements have determined the vertical ionization energy of promazine to be 7.20 ± 0.06 eV [25]. This value represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) without allowing nuclear relaxation. The vertical ionization energy provides information about the electronic structure in the ground state geometry and reflects the electron-donating capacity of the phenothiazine system.
Charge transfer to solvent (CTS) measurements have yielded ionization energy values of 8.22 ± 0.07 eV and 7.23 ± 0.12 eV [25]. These values represent adiabatic ionization energies, which account for nuclear relaxation following electron removal. The variation in reported values reflects different experimental conditions and methodological approaches, but all measurements confirm the relatively low ionization energy of promazine compared to other organic compounds.
The low ionization energy of promazine is attributed to the extended conjugation within the phenothiazine ring system and the electron-donating properties of the nitrogen and sulfur heteroatoms [25]. The delocalization of electron density across the tricyclic structure stabilizes the resulting radical cation, facilitating electron removal and reducing the ionization energy.
Comparative studies with other phenothiazine derivatives have revealed that promazine exhibits similar ionization energies to related compounds such as chlorpromazine and promethazine [25] [26]. The slight variations in ionization energies among phenothiazine derivatives reflect the electronic effects of different substituents on the phenothiazine core. These comparative measurements provide valuable information for understanding structure-activity relationships and predicting chemical behavior.
The ionization energy data are particularly relevant for understanding the antioxidant properties and metabolic behavior of promazine. The relatively low ionization energy suggests that promazine can readily donate electrons, contributing to its antioxidant activity and susceptibility to oxidative metabolism [25]. This information is essential for understanding the pharmacological properties and metabolic pathways of promazine in biological systems.
Irritant;Environmental Hazard